
1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate, also known as DMIO, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Materials Science and Solar Cells
- Improvement of Photoelectric Conversion in Dye-Sensitized Solar Cells: Research has explored the use of certain carboxylated cyanine dyes related to indole and morpholine derivatives in dye-sensitized solar cells. These studies have found that co-sensitization with these dyes can significantly improve the photoelectric conversion efficiency, demonstrating a promising method for enhancing the performance of solar cells (Wu et al., 2009).
Pharmacology
- Development of Neurokinin-1 Receptor Antagonists: A study on neurokinin-1 receptor antagonists, which are important in treatments related to emesis and depression, highlighted the synthesis and pre-clinical efficacy of compounds involving morpholine. These findings are crucial for the development of orally active pharmaceuticals (Harrison et al., 2001).
Organic Chemistry
- Innovations in Drug Discovery and Synthesis: Research on oxetanes, including those related to morpholine derivatives, has indicated their significant impact on solubility, lipophilicity, and metabolic stability when substituting common functionalities in drug molecules. This work underscores the versatility of oxetanes in medicinal chemistry and drug design (Wuitschik et al., 2010).
- Antifungal Agents: The synthesis and optimization of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have led to the discovery of broad-spectrum antifungal agents, demonstrating the potential for morpholine derivatives in developing new treatments for fungal infections (Bardiot et al., 2015).
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(20)11-18-7-9-21-10-8-18;3-1(4)2(5)6/h3-6,15,20H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPOXRGWBMMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCOCC3)O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)
![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)
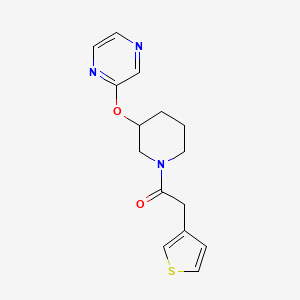
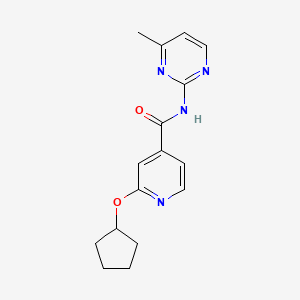
![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)
![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)
![N-cyclohexyl-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2972232.png)
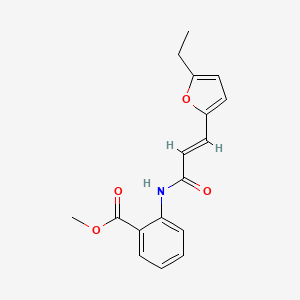
![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)
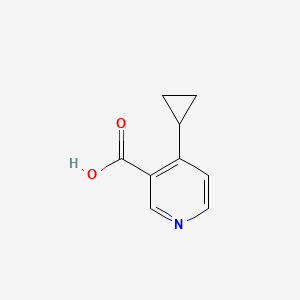
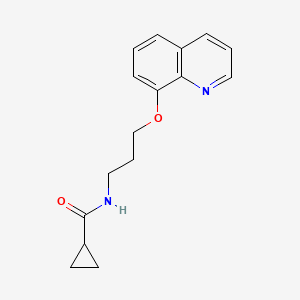

![4-(4-methylbenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2972246.png)